molecular formula C6H10O6 B117819 L-Allono-1,4-lactone CAS No. 78184-43-7

L-Allono-1,4-lactone

Cat. No.: B117819
CAS No.: 78184-43-7
M. Wt: 178.14 g/mol
InChI Key: SXZYCXMUPBBULW-QTBDOELSSA-N
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Description

L-Allono-1,4-lactone, also known as this compound, is a useful research compound. Its molecular formula is C6H10O6 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Radical Scavenging Activities

Research on chromones and their derivatives, which share structural similarities with the compound , highlights their significant antioxidant properties. These compounds are known for their ability to neutralize active oxygen and cut off free radicals, potentially delaying or inhibiting cell impairment leading to various diseases. The presence of hydroxyl groups and a carbonyl group in their structure is crucial for their radical scavenging activity, suggesting similar potential for the compound of interest (Yadav et al., 2014).

Anticancer Potential

Studies on naringenin, a flavonoid structurally related to the compound, have shown promising anticancer properties. This includes inhibiting proliferation, metastasis, and inducing apoptosis in cancer cells. The therapeutic potential of naringenin and its actions at the molecular level have been extensively reviewed, suggesting that similar structural derivatives could have potential applications in cancer therapy (Rani et al., 2016).

Synthetic and Analytical Applications

Empagliflozin, a drug with a somewhat related structure, has seen the development of sophisticated analytical methods for its estimation in pharmaceutical products. This underscores the importance of structural analysis and methodical insights into handling compounds with similar structural elements for pharmaceutical development (Danao, 2021).

Novel Antineoplastic Agents

The discovery and investigation of novel series of compounds for potential drug candidates highlight the ongoing search for new antineoplastic agents. Structural derivatives exhibiting cytotoxic properties and selectivity towards cancer cells underscore the role of chemical structure in medicinal chemistry and the potential of structurally related compounds in cancer therapy (Hossain et al., 2020).

Mechanism of Action

Target of Action

L-Allono-1,4-lactone, also known as (3S,4R,5S)-5-((S)-1,2-Dihydroxyethyl)-3,4-dihydroxydihydrofuran-2(3H)-one or (3S,4R,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one, primarily targets the biosynthesis of L-ascorbic acid (AsA) . The compound interacts with the Arabidopsis homologs of rat L-gulono-1,4-lactone (L-GulL) oxidase, AtGulLOs .

Mode of Action

The compound’s interaction with its targets results in the generation of L-ascorbic acid (AsA) . Under treatment with this compound, the levels of total AsA in transgenic tobacco cell lines, overexpressing AtGulLO2, 3, or 5, were significantly increased as compared with those in control cells .

Biochemical Pathways

This compound is involved in the biosynthesis of L-ascorbic acid (AsA) . This process is crucial as AsA is an important antioxidant and redox buffer, as well as a cofactor for several enzymes involved in essential physiological processes .

Pharmacokinetics

It’s known that the compound is used in biochemical research , suggesting that it has some level of bioavailability.

Result of Action

The result of this compound’s action is the increased production of L-ascorbic acid (AsA) . AsA plays a vital role in various physiological processes, including photosynthesis, trans-membrane electron transport, cell division and growth, stress resistance, and gene regulation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in the floral nectar of Mucuna sempervirens, a L-gulonolactone oxidase like protein (MsGulLO) was detected, which has weak oxidase activity with this compound as a substrate . This suggests that the compound’s action, efficacy, and stability can be influenced by the specific environment in which it is present.

Biochemical Analysis

Biochemical Properties

It is known that the compound plays a role in the biosynthesis of Vitamin C in some organisms . The enzymes it interacts with include L-gulono-1,4-lactone oxidase (GulLO) and L-galactonolactone dehydrogenase (GLDH) . The nature of these interactions involves the oxidation of L-Allono-1,4-lactone to produce ascorbic acid .

Cellular Effects

The cellular effects of this compound are largely related to its role in ascorbate biosynthesis . Ascorbate, or Vitamin C, is an essential nutrient that plays a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to ascorbate via the enzyme L-gulono-1,4-lactone oxidase . This reaction involves the oxidation of this compound, resulting in the production of ascorbate .

Temporal Effects in Laboratory Settings

It is known that the compound is involved in the biosynthesis of ascorbate, which is a crucial antioxidant in cells .

Metabolic Pathways

This compound is involved in the metabolic pathway for the biosynthesis of ascorbate . This pathway involves the conversion of this compound to ascorbate via the enzyme L-gulono-1,4-lactone oxidase .

Transport and Distribution

Given its role in ascorbate biosynthesis, it is likely that the compound is transported to sites where ascorbate is needed .

Subcellular Localization

Given its role in ascorbate biosynthesis, it is likely that the compound is localized in the cytosol, where ascorbate biosynthesis occurs .

Properties

IUPAC Name

(3S,4R,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZYCXMUPBBULW-QTBDOELSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]1[C@@H]([C@@H](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318806
Record name L-Allonic acid, γ-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78184-43-7
Record name L-Allonic acid, γ-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78184-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Allonic acid, γ-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing L-Allono-1,4-lactone from D-mannono-1,4-lactone?

A1: L-carbohydrates, including L-sugars like this compound, are gaining importance in drug development [, ]. The synthesis described in the research offers an efficient route to obtain this compound from the more readily available D-mannono-1,4-lactone. The key advantage of this method is the "double inversion" procedure at the C-4 and C-5 stereocenters of the starting material, achieving the desired L-configuration []. This synthetic route could potentially facilitate the production of this compound for further research and potential applications.

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